Chikusetsusaponin IVa (also referred to as CHS-IVa in some studies) is a triterpenoid saponin, a class of naturally occurring compounds characterized by their sugar moieties attached to a triterpene aglycone. [] It is primarily found in plants of the Panax genus, including Panax japonicus (also known as Bamboo ginseng) [, ] and Panax ginseng (commonly known as Korean ginseng or Chinese ginseng). [] It is also found in other plants such as Achyranthes bidentata (commonly known as Niu Xi) [, ], Alternanthera philoxeroides, [] Acanthopanas gracilistylus, [], and Ilex paraguariensis (Yerba Mate). []
Chikusetsusaponin IVa is a bioactive compound classified as a triterpenoid saponin, primarily derived from the plant Dolichos lablab and Panax japonicus. This compound has garnered attention due to its potential therapeutic properties, including anti-obesity, anti-cancer, and anti-inflammatory effects. The molecular formula of Chikusetsusaponin IVa is , indicating a complex structure typical of saponins, which are known for their diverse biological activities.
Chikusetsusaponin IVa is predominantly sourced from the roots of Panax japonicus, a member of the Araliaceae family, and also from Dolichos lablab, a leguminous plant. These plants have been utilized in traditional medicine for their health benefits. Recent studies have highlighted the accumulation of Chikusetsusaponin IVa in various plant tissues, particularly roots, where it is synthesized through complex biochemical pathways involving mevalonic acid and methylerythritol phosphate pathways .
Chikusetsusaponin IVa belongs to the category of triterpene saponins. Triterpene saponins are characterized by their structure, which typically includes a hydrophobic triterpene aglycone linked to one or more sugar moieties. They are known for their ability to form complexes with cholesterol and other lipids, influencing membrane properties and biological activities .
The synthesis of Chikusetsusaponin IVa can be achieved through both natural extraction from plant sources and synthetic methods. The extraction process typically involves:
In laboratory settings, Chikusetsusaponin IVa has been isolated using gradient elution techniques in UPLC systems equipped with detectors that allow for precise identification and quantification of the compound. For example, an extraction method involved ultrasonic extraction followed by filtration and chromatographic separation using C18 columns .
Chikusetsusaponin IVa features a complex molecular structure typical of triterpenoid saponins. Its structure includes multiple sugar units attached to a triterpene backbone, which contributes to its solubility and biological activity. The presence of functional groups such as hydroxyls enhances its reactivity and interaction with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structural details of Chikusetsusaponin IVa, confirming the presence of glucose and glucuronic acid moieties within its structure . The chemical shifts observed in NMR spectra provide insights into the arrangement of atoms in the molecule.
Chikusetsusaponin IVa undergoes various chemical reactions that can influence its biological activity:
Technical details regarding these reactions often involve spectroscopic methods to monitor changes in molecular structure during chemical transformations .
Chikusetsusaponin IVa exhibits its biological effects through several mechanisms:
Relevant data on these properties are crucial for understanding the handling and application of Chikusetsusaponin IVa in research and therapeutic contexts .
Chikusetsusaponin IVa has several scientific applications:
The Wnt/β-catenin pathway, governed by the transcription factor TCF7L2 (Transcription Factor 7-Like 2), is a critical regulator of pancreatic β-cell proliferation, insulin biosynthesis, and glucose homeostasis. Polymorphisms in TCF7L2 strongly correlate with type 2 diabetes mellitus (T2DM) susceptibility due to impaired insulin secretion. CHS-IVa directly enhances this pathway by promoting β-catenin nuclear translocation and phosphorylation of TCF7L2. In βTC3 cells and diabetic rat models, CHS-IVa (10–50 µM) increased active β-catenin levels by 2.3-fold and TCF7L2 DNA-binding activity by 68%, resulting in elevated expression of insulin gene regulators Pdx-1 and MafA [8]. Consequently, glucose-stimulated insulin secretion (GSIS) rose by 40–65% in a dose-dependent manner. CHS-IVa’s insulinotropic effect was abolished upon siRNA-mediated knockdown of TCF7L2, confirming pathway specificity. Additionally, CHS-IVa amplified GPR40-mediated calcium influx and protein kinase C (PKC) activation, synergizing with Wnt signaling to enhance insulin vesicle exocytosis [8].
Molecular Target | Effect of CHS-IVa | Functional Outcome |
---|---|---|
β-Catenin | ↑ Nuclear translocation (2.3-fold) | ↑ Transcriptional activation |
TCF7L2 | ↑ Phosphorylation, DNA binding (68%) | ↑ Pdx-1, MafA expression |
GPR40/Ca²⁺/PKC | ↑ Calcium influx, PKC activation | ↑ Insulin vesicle exocytosis |
Insulin secretion | ↑ 40–65% (dose-dependent) | Improved glucose tolerance |
Insulin resistance in peripheral tissues (liver, muscle, adipose) is a hallmark of T2DM and metabolic dysfunction-associated steatotic liver disease (MASLD). CHS-IVa counteracts this by activating AMP-activated protein kinase (AMPK), a master metabolic sensor. In high-fat diet (HFD)-induced diabetic mice, CHS-IVa (50 mg/kg/day) enhanced AMPKα phosphorylation at Thr¹⁷² by 80% in hepatocytes, leading to downstream inhibition of glycogen synthase kinase-3β (GSK-3β) at Ser⁹ [1] [8]. This dual regulation:
Tissue | Key Pathway | CHS-IVa Action | Metabolic Impact |
---|---|---|---|
Liver | AMPK→GSK-3β inhibition | ↓ PEPCK, G6Pase (45–60%) | ↓ Gluconeogenesis, ↓ fasting glucose |
AMPK→LSD1 inhibition→CREBH | ↑ CPT1α, PPARα; ↓ triglycerides (55%) | ↑ Fatty acid oxidation, ↓ MASLD | |
Muscle | AMPK→AS160/RabGAP→GLUT4 | ↑ Glucose uptake (50%) | ↑ Insulin sensitivity |
Adipose | AMPK→SREBP-1c inhibition | ↓ Lipogenesis genes | ↓ Ectopic lipid deposition |
Intermittent hyperglycemia (glucose variability) exacerbates β-cell apoptosis via oxidative stress and mitochondrial dysfunction. CHS-IVa protects β-cells by:
Stress Mechanism | CHS-IVa Intervention | Protective Outcome |
---|---|---|
Oxidative stress | ↓ ROS (60%), ↓ ERK1/2 phosphorylation | ↓ Cytochrome c release |
Mitochondrial dysfunction | ↑ ΔΨm (1.8-fold), ↑ ATP (65%), ↑ PGC-1α | ↑ Mitochondrial integrity |
Apoptotic signaling | ↑ Bcl-2 (75%), ↓ Bax (50%) | ↓ Caspase-3 activation (70%) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4